molecular formula C13H14O6 B586297 Mono(4-carboxybutyl) Phthalate-d4 CAS No. 1794737-39-5

Mono(4-carboxybutyl) Phthalate-d4

Cat. No.: B586297
CAS No.: 1794737-39-5
M. Wt: 270.273
InChI Key: UPTFBZUGRJWQKY-NMRLXUNGSA-N
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Description

Chemical Context of Phthalate Derivatives in Modern Research

Phthalates are synthetic organic compounds widely used as plasticizers in polyvinyl chloride (PVC) materials, medical devices, and consumer products. Di-n-butyl phthalate (DnBP), a precursor to this compound, undergoes hydrolysis and oxidation in biological systems to form monoesters and carboxylated metabolites. These metabolites, including mono-n-butyl phthalate (MBP) and mono-4-carboxybutyl phthalate, are biomarkers of phthalate exposure and are critical for assessing environmental and health risks.

This compound is a deuterium-labeled analog of mono-4-carboxybutyl phthalate, designed to distinguish metabolites from endogenous compounds in analytical workflows. Its chemical structure includes a phthalate backbone with a deuterated benzene ring and a carboxybutyl side chain, enabling enhanced detection in mass spectrometry (MS) due to its stable isotopic signature.

Role of Deuterated Compounds in Analytical Chemistry

Deuterated compounds like this compound are indispensable in quantitative analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS). Key applications include:

Application Mechanism Advantage
Internal Standard in GC-MS Co-injection with non-deuterated analytes to correct for matrix effects Enables accurate quantification by normalizing signal intensity
Metabolite Identification Stable isotopic labeling aids in distinguishing endogenous vs. exogenous compounds Reduces false positives in complex biological matrices
Environmental Monitoring Traces phthalate leaching from medical devices and food packaging Quantifies migration rates and exposure levels

Deuterated standards compensate for ion suppression/enhancement in MS, ensuring reliable data in biomonitoring studies. For example, in analyzing phthalates in wine, deuterated internal standards like DnBP-d4 are used to validate calibration curves and confirm analyte identities.

Significance of Isotopic Labeling in Metabolic Studies

Isotopic labeling facilitates the study of metabolic pathways by tracing the fate of phthalates in biological systems. This compound is used to:

  • Track Phase I and II Metabolism
    Phthalates undergo hydrolysis (Phase I) to monoesters, which are further oxidized (e.g., carboxylation, hydroxylation) or conjugated (e.g., glucuronidation). Deuterated metabolites enable precise measurement of these reactions. For instance, Arabidopsis thaliana studies demonstrated that mono-n-butyl phthalate (MnBP) is rapidly conjugated to glycosides, which can be deconjugated in human microsomes to release bioactive metabolites.

  • Assess Human Exposure
    Urinary metabolites of phthalates, including carboxylated derivatives, are biomarkers of exposure. This compound serves as a reference standard to quantify these metabolites in epidemiological studies. For example, elevated levels of mono-3-carboxypropyl phthalate (MCPP) in urine correlate with exposure to di-n-butyl phthalate (DnBP).

Metabolite Structure Role in Biomonitoring
Mono-n-butyl phthalate Phthalate + n-butyl group Primary biomarker of DnBP exposure
Mono-3-carboxypropyl phthalate Phthalate + 3-carboxypropyl group Secondary metabolite indicating oxidative metabolism
Mono(4-carboxybutyl) phthalate Phthalate + 4-carboxybutyl group Deuterated analog for MS calibration

Properties

CAS No.

1794737-39-5

Molecular Formula

C13H14O6

Molecular Weight

270.273

IUPAC Name

2-(4-carboxybutoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/i1D,2D,5D,6D

InChI Key

UPTFBZUGRJWQKY-NMRLXUNGSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCC(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-(4-Carboxybutyl) Ester;  MCBP-d4;  1,2-(Benzene-d4)dicarboxylic Acid Mono(4-carboxybutyl) Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key Observations :

  • Alkyl Chain Length: Mono(4-carboxybutyl) Phthalate-d4 features a 4-carboxybutyl side chain, distinguishing it from shorter-chain analogs like methyl (C1) or butyl (C4) derivatives. Longer alkyl chains, such as ethylhexyl (C8) or octyl (C8), increase hydrophobicity, affecting solubility and chromatographic retention times .
  • Deuterium Positioning: Deuterium atoms in this compound are distributed across the aromatic ring, whereas in Mono-Methyl Phthalate-d4, deuterium is localized at the 3,4,5,6 positions of the benzene ring .
Table 2: Analytical Utility of Deuterated Phthalates
Compound Name Primary Application Key Technique Reference Standard Used
This compound Quantification of phthalate metabolites in urine LC-MS/MS Quinoline-d7, Benzophenone-d10
rac Mono(ethylhexyl) Phthalate-d4 Environmental pollutant analysis GC-MS Diethyl phthalate-d4
Mono-n-Butyl Phthalate-d4 Environmental monitoring (e.g., dust, water) GC-TOF-MS DEP-D4, DMP-D4

Key Observations :

  • This compound is optimized for polar metabolites due to its carboxylic acid group, enhancing ionization efficiency in LC-MS .
  • rac Mono(ethylhexyl) Phthalate-d4 and Mono-n-Butyl Phthalate-d4 are preferred in non-polar matrices (e.g., dust, plastics) due to their alkyl chain compatibility with GC-based methods .
Table 3: Antimicrobial Activity of Phthalate Derivatives
Compound Name Target Organism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Monooctyl Phthalate-d4 Mycobacterium tuberculosis 20 µg/mL Inhibition of mycolic acid synthesis
Compound 7d (Non-deuterated) Mycobacterium tuberculosis H37Rv 12.5 µg/mL FabH enzyme inhibition

Key Observations :

  • Non-deuterated analogs, such as Compound 7d (1-(4-carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid), exhibit stronger activity (MIC 12.5 µg/mL), highlighting the trade-off between isotopic labeling and bioactivity .

Stability and Handling Considerations

  • Storage: this compound requires +4°C storage, whereas Mono-n-Butyl Phthalate-d4 is stored at 0–6°C .
  • Shelf Life: Deuterated compounds like Mono(5-carboxy-2-ethyl-4-oxopentyl) Phthalate-d4 have short shelf lives and are often produced on-demand to ensure isotopic integrity .

Preparation Methods

Precursor-Based Deuteration

This method involves synthesizing the compound from deuterated starting materials. The benzene ring is deuterated early in the synthesis pathway to ensure isotopic purity.

  • Deuterated Phthalic Anhydride Synthesis :
    Phthalic anhydride-d₄ is prepared via catalytic deuteration of phthalic anhydride using deuterium gas (D₂) in the presence of platinum or palladium catalysts. The reaction occurs under high-pressure conditions (5–10 atm) at 150–200°C. The resulting deuterated anhydride is then esterified with 4-carboxybutanol.

    Reaction Scheme :

    Phthalic Anhydride-d₄+4-CarboxybutanolH⁺Mono(4-carboxybutyl) Phthalate-d₄+H₂O\text{Phthalic Anhydride-d₄} + \text{4-Carboxybutanol} \xrightarrow{\text{H⁺}} \text{Mono(4-carboxybutyl) Phthalate-d₄} + \text{H₂O}

    Acid catalysts like sulfuric acid or p-toluenesulfonic acid facilitate esterification. Yields depend on the molar ratio of reactants, typically exceeding 70% under optimized conditions.

  • Deuterated Alkylating Agents :
    Alternative routes employ deuterated butylating agents. For example, 4-bromo-1-butanol-d₈ reacts with phthalic acid-d₄ under nucleophilic substitution conditions. This method ensures deuterium incorporation in both the benzene ring and the alkyl chain, though it is less common due to higher costs.

Post-Synthesis Hydrogen-Deuterium Exchange

Deuterium can be introduced after synthesizing the non-labeled compound via acid- or base-catalyzed exchange. However, this method is less effective for aromatic deuteration due to the stability of C–H bonds in benzene rings.

  • Acidic Exchange :
    Treating Mono(4-carboxybutyl) Phthalate with D₂O and DCl at elevated temperatures (100–120°C) facilitates limited H/D exchange at labile positions (e.g., carboxylic acid groups). This approach is unsuitable for achieving full benzene ring deuteration.

Industrial-Scale Synthesis and Challenges

Industrial production of this compound faces three key challenges:

Isotopic Purity Control

Deuterated compounds require rigorous purification to minimize protiated contaminants. Techniques include:

  • Chromatographic Separation : High-performance liquid chromatography (HPLC) with deuterium-compatible mobile phases.

  • Recrystallization : Solvent systems like D₂O/acetonitrile-d₃ optimize crystal lattice formation for isotopic enrichment.

Cost of Deuterated Reagents

Deuterium-labeled precursors (e.g., phthalic anhydride-d₄) are expensive due to the energy-intensive deuteration process. Suppliers like Toronto Research Chemicals and LGC Standards offer custom syntheses at scales >1 kg, with prices exceeding $10,000 per gram for research-grade material.

Byproduct Formation

Side reactions during esterification or deuteration generate impurities such as diesters or oxidized derivatives. For example, over-esterification produces Di(4-carboxybutyl) Phthalate-d₄, which requires removal via ion-exchange chromatography.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary deuteration strategies:

MethodAdvantagesLimitationsYield (%)
Precursor-BasedHigh isotopic purity (≥98%)High cost of deuterated precursors70–85
Post-Synthesis ExchangeLower initial reagent costsPoor aromatic deuteration efficiency20–40

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures compliance with analytical standards:

  • Mass Spectrometry : Quantifies deuterium incorporation via molecular ion peaks (m/z 270.27 for [M-H]⁻).

  • NMR Spectroscopy : ¹H NMR confirms absence of protiated benzene signals (δ 7.5–8.1 ppm).

  • HPLC-Purity : Commercial batches exceed 95% purity, with impurities identified as monoester isomers.

Applications Influencing Synthesis Design

The compound’s role as a metabolic tracer necessitates stringent synthesis controls:

  • Toxicological Studies : Used to quantify phthalate exposure in biological matrices, requiring ultra-low background contamination.

  • Environmental Monitoring : Detects phthalate degradation products in water systems, demanding high sensitivity (LOD <10 ng/L) .

Q & A

Basic: How is Mono(4-carboxybutyl) Phthalate-d4 characterized for purity and structural integrity in research settings?

This compound is validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuterium incorporation and structural fidelity. For purity, high-performance liquid chromatography (HPLC) with >95% purity thresholds is standard. Isotopic enrichment (e.g., 96.84% d4) is quantified via MS to ensure minimal unlabeled contamination .

Basic: What are the recommended storage and handling protocols for this compound?

The compound should be stored at +4°C in airtight containers to prevent degradation. During transport, maintain room temperature to avoid condensation or thermal stress. Use inert solvents like acetonitrile for dilutions, and prepare fresh working solutions weekly to minimize hydrolysis .

Advanced: How is this deuterated phthalate used as an internal standard in mass spectrometry-based exposure studies?

This compound serves as an isotope dilution standard to correct for matrix effects and instrument variability. Researchers spike samples with known concentrations (e.g., 10 ng/µL) and quantify analyte-to-internal standard peak area ratios. This method improves accuracy in tracing metabolites in biological matrices like urine or serum .

Advanced: What metabolic pathways are studied using this compound, and how does deuterium labeling enhance these investigations?

The compound undergoes esterase-mediated hydrolysis to form monoesters, which are further metabolized via β-oxidation or glucuronidation. Deuterium labeling allows precise tracking of these pathways using LC-MS/MS , distinguishing endogenous metabolites from exogenous exposures. The kinetic isotope effect (KIE) of deuterium also slows degradation, enabling clearer resolution of intermediate metabolites .

Advanced: How can researchers resolve contradictions in phthalate toxicity data when using deuterated analogs?

Contradictions often arise from variations in study design (e.g., dosing regimens, model systems) or analytical interference from unlabeled contaminants. To mitigate this:

  • Use replicated studies adhering to OECD/EPA guidelines.
  • Validate isotopic purity via MS.
  • Apply physiologically based pharmacokinetic (PBPK) models to adjust for deuterium’s KIE in extrapolating results to humans .

Advanced: What experimental designs are critical for pharmacokinetic modeling of deuterated phthalates?

Key steps include:

  • Dose-response studies to establish linearity in absorption and excretion.
  • Time-course analyses of plasma and urine to model distribution and clearance.
  • Tissue-specific sampling to assess bioaccumulation.
    Deuterium labeling enables differentiation between administered compounds and background phthalates, refining parameters like volume of distribution (Vd) and half-life (t½) .

Advanced: How is NMR spectroscopy applied to study molecular interactions of deuterated phthalates?

Deuterium’s low natural abundance eliminates proton signal interference, allowing 2H-NMR to probe binding interactions with proteins or lipids. For example, chemical shift perturbations in NMR spectra reveal phthalate binding to serum albumin or nuclear receptors like PPARγ .

Advanced: What methodologies are used to track biodegradation pathways in environmental samples?

Stable isotope probing (SIP) with deuterated phthalates identifies microbial consortia responsible for degradation. Metagenomic sequencing of 16S rRNA from heavy DNA (labeled with deuterium) isolates active degraders. LC-HRMS monitors deuterated intermediates like 4-carboxybutyl metabolites in soil or water systems .

Advanced: How does this compound inform cumulative risk assessment of phthalate mixtures?

Researchers integrate toxic equivalency factors (TEFs) for this compound with data on coexposure to other phthalates. Dose-additivity models adjust for shared metabolic pathways (e.g., esterase activity) and receptor-binding affinities. Uncertainty factors (UFs) account for interspecies differences and deuterium-specific kinetics .

Advanced: What mechanisms underlie its role in oxidative stress studies?

Deuterated phthalates induce reactive oxygen species (ROS) in cell models, measured via fluorescent probes (e.g., DCFH-DA). Comparative studies with non-deuterated analogs isolate isotope effects on ROS generation. Transcriptomic analysis (RNA-seq) identifies upregulated oxidative stress markers like SOD1 or GPX4 .

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